molecular formula C19H14O2 B1407229 1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one CAS No. 385810-16-2

1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Cat. No. B1407229
CAS RN: 385810-16-2
M. Wt: 274.3 g/mol
InChI Key: FDLCWJSUCSSVIY-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one, also known as HNP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 276.31 g/mol.

Scientific Research Applications

Synthesis and Structural Studies

  • This compound, a chalcone derivative with a naphthalene unit, was synthesized using the Claisen Schmidt condensation reaction method. Its structure was analyzed using techniques like nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction, highlighting its potential in crystallography and molecular structure studies (Maragatham et al., 2019).

Applications in Molecular Docking and Computational Studies

  • The compound's potential in medicinal chemistry is indicated through molecular docking studies against Cytochrome P450 14α-sterol demethylase from Mycobacterium tuberculosis. Such studies demonstrate its relevance in exploring inhibitory activities against specific targets, crucial in drug discovery (Karanth et al., 2018).

Research in Photonics and Nonlinear Optics

  • Investigation into the optical properties of this compound revealed its transparency in the visible region and significant first-order hyperpolarizability. These findings suggest its applicability in photonics and nonlinear optics, particularly for optical tuning applications (Maragatham et al., 2019).

Antimicrobial and Antifungal Properties

  • The compound, in different structural forms, demonstrated potential antimicrobial and antifungal properties. Such studies are foundational in the development of new therapeutic agents for treating infectious diseases (Girisha et al., 2017).

Photophysical Properties in Lanthanide Complexes

  • The photophysical properties of derivatives of 4-naphthalen-1-yl-benzoic acid, related to the compound , were investigated, indicating its role in sensitized emission of luminescent lanthanide complexes. This research can contribute to advancements in luminescent materials and their applications (Kim et al., 2006).

properties

IUPAC Name

1-(4-hydroxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-17-11-8-16(9-12-17)19(21)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLCWJSUCSSVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the substitution of a hydroxyl group with fluorine affect the molecular packing of these chalcone analogs?

A1: Research indicates distinct differences in the solid-state packing arrangements between (E)-1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (HCH) and its fluorinated counterpart (FCH). HCH adopts a staircase packing conformation stabilized by strong O–H⋯O hydrogen bonding and π⋯π interactions between the aromatic rings []. In contrast, FCH exhibits a herringbone packing arrangement. This difference arises from the replacement of the hydroxyl group's hydrogen bonding capability with the weaker C–H⋯F and C–H⋯π interactions in the fluorinated analog [].

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